molecular formula C15H22N2 B3026640 7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine CAS No. 1037627-94-3

7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine

Cat. No.: B3026640
CAS No.: 1037627-94-3
M. Wt: 230.35
InChI Key: QYLOOOSMNDHSEP-UHFFFAOYSA-N
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Description

7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine is a bicyclic aromatic compound featuring a seven-membered benzoannulene core substituted with a pyrrolidine ring at position 7 and a primary amine at position 2. Its molecular formula is C14H21N2, with a molecular weight of 217.33 g/mol (calculated from structural data in ). The compound has garnered attention in medicinal chemistry due to its role as a key structural motif in therapeutic agents targeting neurological and oncological pathways.

Notably, it serves as a critical component of Bemcentinib (INN: Bemcentinibum), a tyrosine kinase inhibitor targeting Axl receptors for metastatic cancer treatment (). The (S)-enantiomer of this compound has been synthesized and studied, highlighting the importance of stereochemistry in its biological activity ().

Properties

IUPAC Name

7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c16-14-6-3-12-4-7-15(8-5-13(12)11-14)17-9-1-2-10-17/h3,6,11,15H,1-2,4-5,7-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLOOOSMNDHSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001169873
Record name 6,7,8,9-Tetrahydro-7-(1-pyrrolidinyl)-5H-benzocyclohepten-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037627-94-3
Record name 6,7,8,9-Tetrahydro-7-(1-pyrrolidinyl)-5H-benzocyclohepten-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1037627-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7,8,9-Tetrahydro-7-(1-pyrrolidinyl)-5H-benzocyclohepten-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of specific oxidants and additives to control the selectivity of the reactions .

Chemical Reactions Analysis

Reduction of Nitro Intermediate to Primary Amine

This reaction involves the catalytic hydrogenation of a nitro precursor to yield the target amine.

Parameter Details
Starting Material 1-(2-Nitro-6,7,8,9-tetrahydro-5H-benzoannulen-7-yl)pyrrolidine
Reagents/Catalysts Hydrogen gas, 10% palladium on activated carbon
Solvent Methanol
Conditions 40 psi H₂, 1 hour, room temperature
Yield Quantitative (>99%)

Mechanistic Insight :
The nitro group (-NO₂) is reduced to a primary amine (-NH₂) via heterogeneous catalysis. Palladium facilitates hydrogen adsorption and electron transfer, cleaving the N–O bonds while preserving the benzoannulene and pyrrolidine frameworks .

Alkylation of Pyrrolidine Nitrogen

Functionalization of the pyrrolidine nitrogen enhances solubility and pharmacological properties.

Parameter Details
Reagents 1-Iodo-3-fluoropropane, potassium carbonate (K₂CO₃)
Solvent Acetonitrile
Conditions 40°C, 12–24 hours
Product 1-(3-Fluoropropyl)pyrrolidine derivative
Role in Synthesis Modifies the pyrrolidine substituent for enhanced target binding

Key Observation :
The reaction proceeds via an SN2 mechanism, where the iodoalkane acts as an alkylating agent. K₂CO₃ deprotonates the pyrrolidine nitrogen, enhancing nucleophilicity .

Cyclocondensation to Form Triazole Derivatives

This reaction constructs triazole rings for kinase inhibitor applications.

Parameter Details
Reactants Phenyl N'-cyano-N-(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl)carbamimidate,
3-Hydrazino-6,7-dihydro-5H-benzo cyclohepta[1,2-c]pyridazine
Solvent Not specified (non-polar solvent inferred)
Purification Alcohol-water mixed solvent extraction
Product 1-(6,7-Dihydro-5H-benzo cyclohepta[1,2-c]pyridazin-3-yl)-N-(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl)-1H-1,2,4-triazole-3,5-diamine

Significance :
The amine participates in a cyclocondensation reaction, forming a triazole core critical for Axl kinase inhibition. The alcohol-water solvent system removes polar impurities, improving purity .

Scientific Research Applications

Organic Synthesis

7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-2-amine serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. Researchers utilize this compound in the development of new synthetic pathways and methodologies.

Biological Studies

The compound is under investigation for its potential biological activities. Preliminary studies suggest that it may interact with specific biological targets, influencing various cellular pathways. This interaction is crucial for understanding its role in medicinal chemistry and its potential therapeutic applications.

Case Study: Interaction with Biological Targets

Research has indicated that compounds similar to 7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-2-amine exhibit activity against certain enzymes and receptors. For instance, studies have shown that derivatives of this compound can modulate the activity of neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Pharmaceutical Development

The compound is being explored for its therapeutic potential in drug discovery. Its unique structural features may confer advantages in designing drugs targeting specific diseases. The ongoing research focuses on optimizing its pharmacological properties and understanding its mechanism of action.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of fine chemicals and pigments. Its unique chemical properties make it suitable for use in dyes and other industrial products.

Uniqueness

The fused ring structure of 7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-2-amine distinguishes it from other compounds. This structural characteristic contributes to its unique chemical reactivity and biological activity.

Mechanism of Action

The mechanism of action of 7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzo[7]annulene scaffold is highly versatile, with structural modifications significantly altering pharmacological properties. Below is a comparative analysis with five structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Therapeutic Application Key Findings
7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine (Target) Pyrrolidine (position 7), amine (position 2) C14H21N2 217.33 Axl inhibitor (Bemcentinib) for cancer Demonstrates efficacy in combination therapies for metastatic cancer; lacks polar features required for GluN2B/NMDAR imaging .
6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-amine hydrochloride Amine (position 2), HCl salt C11H16ClN 197.70 Neurological research Simpler structure with unmodified amine; used as a precursor or reference compound in receptor-binding studies .
1-methoxy-7-morpholino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine Morpholine (position 7), methoxy (position 1), amine (position 2) C16H23N3O 285.38 Undisclosed (therapeutic agent candidate) Increased polarity due to morpholine and methoxy groups; potential for improved solubility and CNS penetration compared to pyrrolidine derivatives .
IN-1130 (TGF-β inhibitor) Difluoro-hydroxyphenyl (position 7), complex quinoline-pyrrolo substituent C28H25F2N5O 497.53 TGF-β type I receptor kinase inhibition Shows potent inhibition of TGF-β signaling, relevant in fibrosis and cancer metastasis; highlights role of aromatic substitutions in target specificity .
7-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene Bromomethyl (position 7) C12H15Br 239.15 Synthetic intermediate Used in alkylation reactions to introduce functional groups; no direct therapeutic application reported .

Biological Activity

7-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-2-amine is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C15H22N2
  • Molecular Weight : 230.36 g/mol
  • CAS Number : 1037627-94-3
  • Purity : Typically around 95% to 97% in commercial preparations.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The unique fused ring structure allows it to modulate the activity of proteins and enzymes involved in several biological pathways. Notably, it has been studied for its potential effects on the P2X7 receptor, which is implicated in neuroinflammatory processes associated with diseases such as Alzheimer's and Parkinson's disease .

In Vitro Studies

Research indicates that 7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-2-amine exhibits notable effects on various cell lines:

Cell Line Effect Observed Reference
SH-SY5Y (Neuroblastoma)Inhibition of cell proliferation
HEK293 (Human Embryonic Kidney)Modulation of calcium influx
Primary NeuronsNeuroprotective effects against oxidative stress

In Vivo Studies

Animal models have demonstrated the compound's potential therapeutic effects:

  • Alzheimer's Disease Model : In transgenic mice models, administration of the compound resulted in improved cognitive function and reduced amyloid plaque deposition .
  • Parkinson's Disease Model : The compound showed protective effects on dopaminergic neurons in rodent models subjected to neurotoxic damage .

Case Studies

  • Study on Neuroinflammation :
    A recent study explored the role of this compound in modulating neuroinflammatory responses. The results indicated a significant reduction in pro-inflammatory cytokines in treated animals compared to controls, suggesting its potential as an anti-inflammatory agent in CNS disorders .
  • Therapeutic Potential in Pain Management :
    Another investigation focused on pain relief mechanisms. The compound was found to interact with pain pathways in animal models, leading to decreased pain sensitivity and improved quality of life metrics in chronic pain conditions .

Comparison with Similar Compounds

Compound Name Structure Type Biological Activity
PyrrolidineFive-membered ringGeneral CNS activity
PyrrolidinoneCyclic amideAntidepressant properties
7-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-2-amineFused ring structureNeuroprotective and anti-inflammatory

Q & A

Q. What are the optimal synthetic routes for 7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine?

Methodological Answer: The synthesis typically involves multi-step strategies, including:

  • Knoevenagel condensation of phthalaldehyde derivatives with cyclic ketones to form benzoannulene scaffolds, followed by hydrogenation and decarboxylation (e.g., synthesis of benzo[7]annulen-7-one intermediates) .
  • Reductive amination of ketone intermediates with pyrrolidine using NaBH(OAc)₃ to introduce the pyrrolidin-1-yl moiety, ensuring stereochemical control (critical for Axl kinase inhibition) .
  • Intermediate purification via silica gel chromatography, with yields >85% achievable under optimized conditions (e.g., SI-14 synthesis with 89% yield) .

Key Data:

  • Purity: ≥98% confirmed by HPLC (retention time 20.0 min) and NMR .
  • Solubility: Poor aqueous solubility (<1 mg/mL in water), requiring DMSO (24 mg/mL) for in vitro studies .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC : Confirm purity (>98%) with method validation (e.g., mobile phase gradients, column type) .
  • NMR : Assign stereochemistry (e.g., 7S configuration in Bemcentinib derivatives) and verify substituent positions (¹H/¹³C chemical shifts) .
  • HRMS : Validate molecular weight (e.g., 506.64 g/mol for C₃₀H₃₄N₈) and isotopic patterns .
  • FTIR : Identify functional groups (e.g., C-H stretching in pyrrolidine at 2843 cm⁻¹) .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine substituent influence Axl kinase inhibition?

Methodological Answer:

  • The 7S stereoisomer (e.g., in Bemcentinib/R428) exhibits high Axl affinity due to optimal spatial alignment with the kinase’s ATP-binding pocket.
    • In vitro assays : IC₅₀ values ≤14 nM for Axl inhibition, with >100-fold selectivity over related kinases (Mer, Tyro3) .
    • Docking studies : The pyrrolidine nitrogen forms hydrogen bonds with hinge-region residues (e.g., Met623), while the benzoannulene core occupies hydrophobic pockets .
  • Stereochemical inversion (e.g., 7R) reduces potency by disrupting these interactions, highlighting the necessity of chiral resolution during synthesis .

Q. What experimental models are appropriate for evaluating in vivo efficacy?

Methodological Answer:

  • Metastatic cancer models :
    • Orthotopic breast cancer : Axl inhibition (10 mg/kg/day oral dosing) reduces lung metastasis by 70% in murine models, validated via bioluminescence imaging .
    • Tumor stromal co-cultures : Axl blockade in fibroblasts suppresses matrix metalloproteinase secretion, impairing tumor invasion (EC₅₀ = 50 nM) .
  • Pharmacokinetics : Monitor plasma half-life (t₁/₂ ≈ 4–6 hours) and brain penetration (limited by P-glycoprotein efflux) using LC-MS/MS .

Q. How can researchers resolve contradictions in receptor binding data across studies?

Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized binding assays : Use radiolabeled tracers (e.g., [¹⁸F]PF-NB1 for GluN2B receptors) to quantify affinity (Kd ≈ 2–5 nM) and avoid off-target effects (e.g., σ receptor cross-reactivity) .
  • Cell-type specificity : Compare results across primary cells (e.g., mast cells ) vs. immortalized lines (e.g., HEK293T overexpressing Axl) .
  • Data normalization : Report inhibition as % of control ± SEM, with positive/negative controls (e.g., CP-101,606 for GluN2B) .

Q. What structural modifications enhance metabolic stability without compromising activity?

Methodological Answer:

  • Pyrrolidine substitution : Replace hydrogen with fluorine at C2 to reduce CYP450-mediated oxidation (improves t₁/₂ by 2-fold) .
  • Annulene core : Introduce electron-withdrawing groups (e.g., F) at C5 to block epoxidation, confirmed via LC-MS metabolite profiling .
  • Prodrug strategies : Esterify amine groups (e.g., methyl oxalate in SI-14) to enhance solubility and delay hepatic clearance .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine
Reactant of Route 2
7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine

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